2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide
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Overview
Description
2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide is an organic compound characterized by its unique structure, which includes bromine atoms and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide typically involves the bromination of a suitable precursor. One common method is the bromination of N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: It can undergo oxidation to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce simpler hydrocarbons.
Scientific Research Applications
2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide involves its interaction with molecular targets through its reactive bromine atoms and alkyne group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-N-methylmaleimide
- 3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dibromo-1-methyl-2,5-dihydropyrrole-2,5-dione
Uniqueness
2,3-Dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide is unique due to its specific combination of bromine atoms and an alkyne group, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
62479-92-9 |
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Molecular Formula |
C9H13Br2NO |
Molecular Weight |
311.01 g/mol |
IUPAC Name |
2,3-dibromo-N-methyl-N-(2-methylbut-3-yn-2-yl)propanamide |
InChI |
InChI=1S/C9H13Br2NO/c1-5-9(2,3)12(4)8(13)7(11)6-10/h1,7H,6H2,2-4H3 |
InChI Key |
XGYYWZSPQRITKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)C(=O)C(CBr)Br |
Origin of Product |
United States |
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